1-(2-Oxopropyl)indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-indol-1-ylpropan-2-one |
InChI |
InChI=1S/C11H11NO/c1-9(13)8-12-7-6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
JAYKKYOYPURWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Mechanistic Investigations of 1 2 Oxopropyl Indole Reactivity
Electrophilic Reactivity of the Carbonyl Carbon in Indole (B1671886) Ketones
The carbonyl carbon of the 2-oxopropyl group in 1-(2-oxopropyl)indole serves as a primary site for nucleophilic attack. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the greater electronegativity of oxygen draws electron density away from the carbon, imparting it with a partial positive charge. The reactivity of this carbonyl carbon is influenced by both the electronic nature of the indole ring and the steric environment.
The indole nucleus, being an electron-rich aromatic system, can modulate the electrophilicity of the carbonyl carbon through resonance and inductive effects. Nucleophilic addition to the carbonyl group is a fundamental reaction, proceeding through a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 1: Theoretical Study of Nucleophilic Addition to this compound
| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Hydride (H⁻) | THF | 12.5 | -25.8 |
| Methyl Grignard (CH₃MgBr) | Diethyl Ether | 15.2 | -32.1 |
| Cyanide (CN⁻) | DMSO | 10.8 | -22.5 |
Note: Data is hypothetical and for illustrative purposes, representing typical trends in carbonyl reactivity.
Acidity of Alpha-Hydrogens and Enolization Pathways of the 2-Oxopropyl Group
The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) in this compound exhibit enhanced acidity compared to typical alkyl C-H bonds. This increased acidity is attributed to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. rsc.orgmdpi.com Deprotonation of an α-hydrogen leads to the formation of an enolate ion, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. libretexts.orgnih.govyoutube.com
The formation of the enolate is a key step in many reactions of ketones, including aldol (B89426) condensations and α-halogenations. The position of the keto-enol equilibrium is influenced by the solvent and the presence of acid or base catalysts. libretexts.orgyoutube.com For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org
Table 2: Estimated pKa Values of α-Hydrogens in Carbonyl Compounds
| Compound | pKa |
| Acetone (B3395972) | ~19-20 |
| This compound | ~18-19 |
| Ethyl Acetate | ~25 |
| Acetylacetone | ~9 |
Note: The pKa value for this compound is an estimation based on structurally similar ketones. rsc.orgmdpi.com
The enolization pathway involves the formation of an enol tautomer, which is a constitutional isomer of the ketone. This process can be catalyzed by both acids and bases. libretexts.orgyoutube.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. In basic conditions, an α-hydrogen is removed to form the enolate, which is then protonated on the oxygen atom.
Intramolecular Rearrangement Mechanisms
The structure of this compound allows for the possibility of various intramolecular rearrangements, driven by the formation of more stable products. These rearrangements can involve either the side chain or the indole nucleus itself.
acs.orgnih.gov-Sigmatropic Rearrangements in Indole Ketone Formation
While not a rearrangement of this compound itself, the formation of related indole-containing ketones can proceed through sigmatropic rearrangements. For instance, the Fischer indole synthesis, a classic method for preparing indoles, involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an N-arylhydrazone. Although a acs.orgnih.gov-sigmatropic shift is less common in this context, related rearrangements of ylides can lead to the formation of new C-C bonds adjacent to the indole nitrogen.
Skeletal Rearrangements Induced by Indole Ketone Functionality
The presence of the ketone functionality on the N-substituent can induce skeletal rearrangements of the indole ring under certain conditions, such as in the presence of strong acids or upon photochemical activation. These rearrangements can lead to the formation of other heterocyclic systems, such as quinolines or other fused ring structures. For example, acid-catalyzed rearrangements of spirocyclic indolenines, which can be conceptually related to intermediates derived from this compound, have been shown to yield quinoline (B57606) derivatives.
Catalytic Reaction Mechanisms
Transition metal catalysis offers powerful tools for the functionalization of indoles, including those bearing N-substituents. These methods often proceed through mechanisms involving the activation of otherwise inert C-H bonds.
Metal-Catalyzed C-H Activation Mechanisms in Indole Chemistry
The direct functionalization of C-H bonds in the indole nucleus of this compound can be achieved using transition metal catalysts, such as those based on rhodium and palladium. acs.orgnih.govresearchgate.netacs.org These reactions provide a highly efficient route to substituted indole derivatives.
The mechanism of these reactions typically involves the coordination of the metal to the indole, often directed by a coordinating group on the nitrogen substituent. In the case of this compound, the carbonyl oxygen can potentially act as a directing group, facilitating the activation of a specific C-H bond, most commonly at the C2 position of the indole ring.
A general catalytic cycle for Rh(III)-catalyzed C-H activation involves:
Coordination of the indole derivative to the Rh(III) catalyst.
Concerted metalation-deprotonation to form a rhodacycle intermediate.
Coordination and insertion of a coupling partner (e.g., an alkyne or alkene).
Reductive elimination to form the product and regenerate the active catalyst.
Table 3: Examples of Metal-Catalyzed C-H Functionalization of N-Substituted Indoles
| Catalyst | Coupling Partner | Product Type | Reference |
| [RhCp*Cl₂]₂/AgSbF₆ | Diazo Compound | C2-Alkylated Indole | acs.org |
| Pd(OAc)₂ | Alkene | Alkenylated Indole | nih.gov |
| [Rh(III)] | Alkyne | Annulated Indole | researchgate.net |
Note: This table provides examples of catalytic systems used for the functionalization of N-substituted indoles, which are analogous to the potential reactivity of this compound.
Organocatalytic Mechanisms in Asymmetric Indole Reactions
The application of organocatalysis in asymmetric reactions involving indole derivatives has provided a powerful avenue for the synthesis of chiral indole-containing molecules. nih.govrsc.orgnih.gov These reactions often proceed through the activation of substrates by small, chiral organic molecules, facilitating enantioselective bond formation. While direct mechanistic studies on this compound are not extensively documented, the general principles of organocatalytic activation of the indole nucleus and reactions involving N-substituted indoles can be extrapolated.
A prevalent strategy in the organocatalytic functionalization of indoles involves the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs). nih.gov These catalysts can activate electrophiles, making them more susceptible to nucleophilic attack by the indole ring, typically at the C3 position due to its high nucleophilicity. mdpi.com For N-substituted indoles like this compound, the N1-position is already occupied, thus directing functionalization to other positions of the indole core.
In the context of reactions analogous to those that could involve this compound, organocatalysts can facilitate various transformations. For instance, in the asymmetric synthesis of indole-based unnatural β-alkynyl α-amino acid derivatives, a chiral phosphoric acid catalyst is employed to control the enantioselectivity of the reaction between indoles and β,γ-alkynyl-α-imino esters. nih.gov The proposed mechanism involves the activation of the imino ester by the CPA through hydrogen bonding, leading to a highly organized transition state that directs the stereochemical outcome of the nucleophilic attack by the indole.
Another example is the enantioselective synthesis of polycyclic derivatives embedding the indole ring, where chiral phosphoric acids have been used to catalyze the reaction of 2-indolylmethanols with various nucleophiles. researchgate.net The CPA activates the hydroxyl group of the indolylmethanol, facilitating its departure and the formation of a stabilized carbocation, which then reacts enantioselectively.
The table below summarizes representative organocatalytic asymmetric reactions involving indole derivatives, highlighting the catalyst, substrates, and achieved enantioselectivity, which are principles applicable to the reactivity of this compound.
| Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Indoles, β,γ-Alkynyl-α-imino esters | Indole-based α-amino acid derivatives | Up to 98% | nih.gov |
| Chiral Phosphoramide | Indol-2-yl carbinols, Enamides | 2-Indole-substituted 1,1-diarylalkanes | Not specified | rsc.orgdocumentsdelivered.com |
| Chiral Base | Enamine, Isatylidene malononitrile (B47326) derivatives | 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives | 30-58% | nih.govresearchgate.net |
| Chiral Phosphoric Acid | 3,3'-Bisindoles, Isoindolinone-based propargylic alcohols | Axially chiral indolyl-pyrroloindoles | Up to 99% | acs.org |
Photoredox and Electrochemical Mechanisms in Indole Derivatization
Photoredox and electrochemical methods offer sustainable and powerful alternatives for the derivatization of indoles, often proceeding through radical-based mechanisms under mild conditions. rsc.orgorganic-chemistry.org These techniques can enable unique transformations that are complementary to traditional thermal methods. While specific studies on this compound are limited, the general reactivity of the indole scaffold under these conditions provides insight into its potential transformations.
Photoredox Catalysis: In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. youtube.com For indoles, which can be electron-rich, oxidative quenching of the excited photocatalyst can lead to the formation of an indole radical cation. This intermediate can then undergo further reactions, such as nucleophilic attack or C-H functionalization.
For instance, the dearomatization of indoles can be achieved via photoredox-mediated Giese-type transformations. nih.gov This approach allows for the functionalization of electron-deficient indoles, which are typically challenging substrates for oxidative dearomatization due to their high redox potentials. nih.gov The mechanism involves the generation of a radical which then adds to the indole C2-C3 double bond, initiating a dearomatization cascade.
Electrochemical Synthesis: Electrochemical methods provide a means to generate reactive intermediates from indoles through controlled oxidation or reduction at an electrode surface, obviating the need for chemical oxidants or reductants. rsc.orgnih.gov The electrochemical synthesis of indoles and their derivatives can proceed through various mechanisms, including oxidative C-H/X-H coupling and intramolecular annulation of aniline (B41778) derivatives. rsc.org
A divergent electrochemical synthesis of indoles has been reported, where the reaction pathway can be controlled by tuning the acidity of an amide proton in the precursor. nih.govdocumentsdelivered.com This highlights the fine control that can be exerted in electrochemical reactions to achieve selective derivatization. Mechanistic investigations using cyclic voltammetry and computational studies have revealed the crucial role of additives and the nature of the electrogenerated intermediates in determining the final product. nih.govdocumentsdelivered.com
The following table outlines key features of photoredox and electrochemical reactions involving indole derivatives.
| Method | Key Intermediate | Transformation | Mechanistic Aspect | Reference |
| Photoredox Catalysis | Indole radical cation | Dearomatization | Giese-type radical addition | nih.govnih.gov |
| Electrochemical Synthesis | Aniline radical | [3+2] Annulation | Radical/radical cross-coupling | researchgate.net |
| Electrochemical Synthesis | Electrogenerated cationic olefin activator | C-3 substitution | Nucleophilic attack by N-acyl amides | nih.govdocumentsdelivered.com |
| Electrochemical Synthesis | Iodonium ion | Iodocyclization | Nucleophilic cyclization | rsc.org |
Reaction Stereochemistry and Enantioselectivity in this compound Synthesis
The synthesis of chiral indole derivatives, where a stereocenter is created, is a significant area of research due to the prevalence of such motifs in biologically active compounds. mdpi.comnih.gov While the synthesis of this compound itself does not inherently generate a stereocenter on the indole core unless the propyl chain is further functionalized, the principles of enantioselective synthesis are crucial for creating chiral analogs or for reactions where this compound acts as a precursor.
The enantioselective synthesis of N-alkylated indoles presents a challenge due to the relatively low nucleophilicity of the indole nitrogen. mdpi.com However, various catalytic systems have been developed to achieve high levels of stereocontrol. These methods often rely on the creation of a chiral environment around the reacting species, guiding the approach of the electrophile or nucleophile to favor the formation of one enantiomer over the other.
One successful approach involves the use of chiral catalysts, such as chiral phosphoric acids, in reactions that form a new stereocenter. For example, the catalytic enantioselective Fischer indole synthesis has been developed to produce cyclopentane[b]indoles with high enantioselectivity. sciencedaily.com This reaction proceeds through a chiral, cyclic phosphoric acid catalyst that controls the stereochemistry of the cyclization step. sciencedaily.com
In the context of synthesizing derivatives of this compound with a chiral center, a cobalt-catalyzed hydroalkylation has been shown to be effective for the enantioselective synthesis of chiral α,α-dialkyl indoles. nih.gov This method addresses the challenge of creating a stereogenic carbon center adjacent to the indole nitrogen. The mechanism involves the regioselective insertion of a chiral cobalt hydride into a 1,1-disubstituted alkene, followed by reaction with the indole nitrogen. DFT calculations have been used to elucidate the origin of the enantioselectivity, highlighting the importance of steric interactions and stabilizing π-π stacking in the transition state. nih.gov
The table below provides examples of enantioselective syntheses of indole derivatives, showcasing the catalysts and the degree of stereocontrol achieved.
| Reaction Type | Catalyst System | Key Feature | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Fischer Indole Synthesis | Chiral Phosphoric Acid | Enantioselective cyclization | Not specified | sciencedaily.com |
| N-Alkylation | Phosphoric acid catalyst | Intramolecular aza-Michael reaction | 88-93% ee | mdpi.com |
| Hydroalkylation | Chiral Cobalt Hydride | Asymmetric hydroalkylation of 1,1-disubstituted alkenes | High enantioselectivity | nih.gov |
| Oxidative Cross-Coupling | Iron catalyst with Chiral PyBOX ligand | Atroposelective synthesis of heterobiaryls | High enantioselectivity | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Oxopropyl Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-(2-Oxopropyl)indole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the atomic arrangement and connectivity can be constructed.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring and the oxopropyl substituent. The aromatic protons on the benzene (B151609) ring of the indole moiety typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the pyrrole (B145914) part of the indole ring, specifically at the C2 and C3 positions, will also have characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) of the oxopropyl group attached to the indole nitrogen are anticipated to resonate as a singlet, while the methyl protons (-CH₃) adjacent to the carbonyl group will also appear as a singlet, typically in the more upfield region of the spectrum.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift (around 200 ppm). The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The methylene and methyl carbons of the oxopropyl substituent will have characteristic chemical shifts in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.2 - 7.4 | d |
| H-3 | 6.5 - 6.7 | d |
| H-4 | 7.6 - 7.8 | d |
| H-5 | 7.1 - 7.3 | t |
| H-6 | 7.0 - 7.2 | t |
| H-7 | 7.5 - 7.7 | d |
| -CH₂- | 4.8 - 5.0 | s |
| -CH₃ | 2.2 - 2.4 | s |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~205 |
| C-2 | ~128 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~121 |
| C-5 | ~122 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~136 |
| -CH₂- | ~55 |
| -CH₃ | ~28 |
Note: The predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions relative to each other. It would also confirm the coupling between the H-2 and H-3 protons of the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, HMBC would show a correlation from the methylene protons of the oxopropyl group to the C-2 and C-7a carbons of the indole ring, confirming the point of attachment. Correlations from the methyl protons to the carbonyl carbon and the methylene carbon would also be observed.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : While this compound does not have stereocenters, ROESY can provide information about the spatial proximity of protons. This can be useful in confirming the conformation of the oxopropyl side chain relative to the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HR-ESITOFMS is a key technique for the accurate mass determination of this compound. This method allows for the measurement of the mass-to-charge ratio (m/z) with very high precision, which in turn enables the determination of the elemental formula. For this compound (C₁₁H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition. Analysis of a related compound, 3-Hydroxy-3-(2-oxopropyl)indolin-2-one, by HR-ESITOFMS showed a pseudomolecular ion at m/z 228.0638 [M+Na]⁺, which was in close agreement with the calculated value for its sodium adduct researchgate.netdoi.org. A similar approach would be used for this compound.
LC-MS/MS is the method of choice for the sensitive and selective quantification of this compound in complex matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A specific LC method would be developed to separate this compound from other components in a sample. The mass spectrometer would then be set to monitor a specific fragmentation of the protonated molecule (a precursor ion) into a characteristic product ion. This transition is unique to the target molecule, allowing for its accurate quantification even at very low concentrations rsc.orguobasrah.edu.iq. For indole and its derivatives, LC-MS/MS methods have been developed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources rsc.orgnist.gov.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic indole ring (around 3000-3100 cm⁻¹) and the aliphatic methylene and methyl groups (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the N-substituted indole would also be present. The typical N-H stretching band of an unsubstituted indole (around 3400 cm⁻¹) would be absent, confirming the substitution at the nitrogen atom researchgate.net.
Expected IR Absorption Bands for this compound
Interactive Table: Characteristic IR Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Ketone C=O | Stretching | 1700 - 1725 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1310 - 1360 |
Note: These are typical ranges and the exact positions of the bands can be influenced by the molecular environment.
Chiroptical Spectroscopy (Optical Rotation and Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with polarized light. Among these, optical rotation (OR) and circular dichroism (CD) are pivotal for establishing the absolute configuration of enantiomers. These methods are non-destructive and highly sensitive to the three-dimensional arrangement of atoms in a molecule. While these techniques are theoretically applicable to any chiral molecule, including this compound, a thorough review of scientific literature reveals a notable absence of specific experimental data on its chiroptical properties. The following sections detail the principles of these techniques and their potential application to this compound, while highlighting the current lack of published research findings.
Optical Rotation (OR)
Optical rotation is the phenomenon where the plane of linearly polarized light is rotated upon passing through a solution containing a chiral compound. The angle of this rotation is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined by the Biot's law equation:
[α]Tλ = α / (l × c)
where:
α is the observed rotation angle.
T is the temperature (in degrees Celsius).
λ is the wavelength of the light (commonly the sodium D-line, 589 nm).
l is the path length of the sample tube (in decimeters).
c is the concentration of the solution (in g/mL).
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are unique to the enantiomer and can be used to determine the absolute configuration by comparison with known standards or through computational predictions.
Research Findings for this compound:
Despite the utility of this technique, dedicated studies reporting the specific rotation of enantiomers of this compound are not available in the current body of scientific literature. Consequently, no experimental data can be presented in the table below.
| Enantiomer | Specific Rotation [α] | Solvent | Temperature (°C) | Wavelength (nm) |
| (R)-1-(2-Oxopropyl)indole | Data not available | Data not available | Data not available | Data not available |
| (S)-1-(2-Oxopropyl)indole | Data not available | Data not available | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = AL - AR) as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemical environment of the chromophores within the molecule.
For this compound, the indole ring and the carbonyl group act as chromophores. The spatial relationship between these groups in a chiral environment would be expected to produce a unique CD spectrum for each enantiomer. The absolute configuration can be determined by comparing the experimentally measured CD spectrum with the spectrum predicted for a known configuration using quantum chemical calculations.
Research Findings for this compound:
As with optical rotation, there is a lack of published research detailing the circular dichroism spectra of the enantiomers of this compound. Such data would be invaluable for confirming the absolute configuration of synthesized or isolated samples. The table below is presented as a template for future research findings.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Solvent |
| (R)-1-(2-Oxopropyl)indole | Data not available | Data not available | Data not available |
| (S)-1-(2-Oxopropyl)indole | Data not available | Data not available | Data not available |
Theoretical Chemistry and Computational Studies of 1 2 Oxopropyl Indole
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. researchgate.netrsc.org For 1-(2-oxopropyl)indole, DFT calculations are crucial for elucidating its fundamental chemical characteristics. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
Electronic Structure Elucidation and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. DFT calculations provide access to the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netniscpr.res.in
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the indole (B1671886) ring, suggesting these are sites for electrophilic interaction.
Global reactivity descriptors, such as electronegativity, chemical potential, and electrophilicity, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 3.85 eV | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | 2.35 eV | A measure of resistance to change in electron distribution or charge transfer. |
Reaction Pathway Modeling and Transition State Analysis
DFT is an invaluable tool for modeling reaction pathways and identifying transition states. researchgate.net By mapping the potential energy surface of a reaction involving this compound, researchers can determine the most favorable reaction mechanism. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, in a hypothetical reaction, such as an aldol (B89426) condensation involving the enolate of this compound, DFT calculations could be used to model the approach of the electrophile, the formation of the new carbon-carbon bond, and the subsequent protonation step. The geometry of the transition state provides insights into the stereochemical outcome of the reaction. Vibrational frequency calculations are also performed to confirm that the transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information about a single molecular geometry, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable side chain, MD simulations are essential for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comacs.org
MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. The simulation generates a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal the preferred conformations of the this compound side chain and the energy barriers between different conformational states. This is crucial for understanding how the molecule's shape influences its properties and biological activity.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating this compound in a solvent, such as water, one can investigate the hydrogen bonding patterns and other non-covalent interactions that stabilize the solute-solvent system. In the context of drug design, MD simulations can be used to model the binding of this compound to a protein target, providing insights into the key interactions that govern binding affinity and selectivity. mdpi.com
In Silico Methodologies for Mechanistic Prediction and Design
In silico methodologies encompass a broad range of computational techniques used to predict molecular properties and design new molecules or reactions. For this compound, these methods can be applied to predict reaction mechanisms and to guide the design of new derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of indole derivatives with their biological activity. nih.gov By building a QSAR model based on a set of known indole compounds, it may be possible to predict the activity of this compound or to design new derivatives with enhanced potency.
Molecular docking is another powerful in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.orgmdpi.com If this compound is being investigated as a potential drug candidate, docking studies could be used to predict its binding mode within the active site of a target protein. This information can then be used to rationalize its biological activity and to guide the design of more potent inhibitors.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Chemical Derivatization and Functionalization Strategies of 1 2 Oxopropyl Indole
Modification at the Indole (B1671886) Nitrogen (N-1) Position
The nitrogen atom of the indole ring in 1-(2-Oxopropyl)indole, already substituted with the 2-oxopropyl group, can undergo further reactions, although these are less common than modifications of an N-H indole. The existing N-substituent precludes typical N-H functionalization; however, quaternization or modification of the substituent itself are theoretical possibilities. For the purpose of illustrating derivatization strategies at the N-1 position, we will consider the N-alkylation and N-arylation of a precursor indole before the introduction of the 2-oxopropyl side chain, as this is the more conventional and versatile approach to diversified N-1 substituted indoles.
N-Alkylation: The introduction of various alkyl groups at the N-1 position of an indole precursor can be achieved through several methods. Classical approaches often involve the deprotonation of the indole N-H with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by quenching with an alkyl halide. Milder conditions using bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) are also effective, particularly for reactive alkylating agents. Transition metal-catalyzed reactions, for instance, using copper catalysts, have been developed for the N-alkylation of indoles with alkyl halides or other alkylating agents under milder conditions.
N-Arylation: The introduction of aryl moieties at the indole nitrogen has been extensively studied, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the N-arylation of indoles with a wide range of aryl halides (iodides, bromides, and chlorides) and triflates. yorku.canih.gov This method is valued for its broad substrate scope and tolerance of various functional groups. Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another powerful tool for forming the N-aryl bond, typically using copper(I) iodide (CuI) as the catalyst in the presence of a ligand and a base. researchgate.net
Table 1: Selected Methods for N-Alkylation and N-Arylation of Indole Precursors
| Reaction Type | Catalyst/Reagents | Substrates | Key Features |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl halide | Indole, Alkyl halides | Strong base, wide applicability |
| N-Alkylation | K2CO3, Alkyl halide | Indole, Alkyl halides | Milder conditions |
| N-Arylation | Pd2(dba)3, Bulky phosphine (B1218219) ligand, NaOt-Bu | Indole, Aryl halides/triflates | Buchwald-Hartwig amination, broad scope yorku.canih.gov |
| N-Arylation | CuI, Diamine ligand, K3PO4 | Indole, Aryl iodides/bromides | Ullmann condensation, cost-effective researchgate.net |
Functionalization of the Indole Core (C-2, C-3, C-4, etc.)
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the N-1 substituent in this compound influences the regioselectivity of these reactions.
Electrophilic Substitution Reactions:
Halogenation: The halogenation of N-substituted indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or acetonitrile (B52724) can introduce a bromine or chlorine atom, typically at the C-3 position. The regioselectivity can be influenced by the reaction conditions and the nature of the N-substituent. waters.comoup.com
Nitration: The nitration of indoles is a sensitive reaction and requires carefully controlled conditions to avoid polymerization and oxidation. Reagents such as nitric acid in acetic anhydride (B1165640) or other mild nitrating agents are often employed. The substitution pattern is highly dependent on the reaction conditions and the existing substituents on the indole ring. nih.govjocpr.comwikipedia.org
Sulfonation: Aromatic sulfonation of indoles can be achieved using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid. This reaction is reversible, which can be useful for protecting a specific position on the aromatic ring. ijarsct.co.in
Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on indoles are typically carried out under milder conditions than for benzene (B151609) due to the high reactivity of the indole nucleus. Lewis acids like aluminum chloride or zinc chloride can catalyze the acylation or alkylation, usually at the C-3 position. mdpi.comwikipedia.orgwikipedia.orgcommonorganicchemistry.com
Lithiation and Subsequent Functionalization: Directed ortho-metalation, or more broadly, lithiation, is a powerful technique for the functionalization of specific positions on the indole ring that are not easily accessible through electrophilic substitution. Treatment of an N-substituted indole with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can lead to deprotonation at the C-2 position. The resulting 2-lithioindole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide) to introduce a wide range of functional groups at the C-2 position.
Table 2: Functionalization of the Indole Core of N-Substituted Indoles
| Reaction Type | Reagents | Primary Position of Substitution |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-3 |
| Chlorination | N-Chlorosuccinimide (NCS) | C-3 |
| Nitration | HNO3/Acetic Anhydride | C-3 and other positions depending on conditions nih.govjocpr.comwikipedia.org |
| Sulfonation | SO3-Pyridine complex | C-3 |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | C-3 mdpi.comwikipedia.org |
| Lithiation and Electrophilic Quench | n-BuLi, then Electrophile (E+) | C-2 |
Transformations of the 2-Oxopropyl Side Chain
The 2-oxopropyl side chain of this compound offers a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the carbonyl group and the adjacent alpha-carbon.
Carbonyl Modifications:
Reduction: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and common choice. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less chemoselective.
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the ketone with an amine (primary or secondary) under mildly acidic conditions, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
Formation of Hydrazones and Oximes: The ketone readily reacts with hydrazine (B178648) or its derivatives to form hydrazones. ijarsct.co.innih.govresearchgate.netorganic-chemistry.org Similarly, reaction with hydroxylamine (B1172632) yields an oxime. nih.govijprajournal.comorganic-chemistry.orgresearchgate.netnsf.gov These reactions are often reversible and catalyzed by acid.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which can be prepared from a phosphonium (B103445) salt and a strong base.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. jocpr.comwikipedia.orgorganic-chemistry.orgnih.gov This leads to the formation of a new carbon-carbon double bond.
Alpha-Carbon Substitutions: The methylene group alpha to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles.
Alpha-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.
Alpha-Halogenation: The alpha-position can be halogenated using reagents like N-bromosuccinimide under appropriate conditions.
Table 3: Transformations of the 2-Oxopropyl Side Chain
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Reduction | NaBH4 or LiAlH4 | Ketone to Secondary Alcohol |
| Reductive Amination | Amine, NaBH3CN | Ketone to Amine wikipedia.orgorganic-chemistry.org |
| Hydrazone Formation | Hydrazine derivative | Ketone to Hydrazone nih.govresearchgate.net |
| Oxime Formation | Hydroxylamine | Ketone to Oxime nih.govijprajournal.com |
| Wittig Reaction | Phosphorus ylide | Ketone to Alkene organic-chemistry.orglibretexts.org |
| Knoevenagel Condensation | Active methylene compound, Base | Ketone to α,β-Unsaturated system wikipedia.orgorganic-chemistry.org |
| Alpha-Alkylation | Base, Alkyl halide | C-H to C-Alkyl |
Derivatization for Analytical Enhancement and Bioanalytical Applications
Chemical derivatization is a crucial strategy to enhance the detectability and chromatographic properties of analytes for various analytical techniques. For this compound, both the indole moiety and the ketone functional group can be targeted for derivatization.
Derivatization of the Ketone Group: The carbonyl group is a common target for derivatization to improve detection in HPLC and GC.
For HPLC-UV/Vis Detection: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form intensely colored hydrazones that can be readily detected by UV-Vis spectrophotometry. yorku.cawaters.comiomcworld.com Other reagents include p-nitrobenzene diazonium fluoroborate. nih.gov
For GC-MS Analysis: To increase volatility for GC analysis, ketones can be converted to more stable and less polar derivatives. A common two-step process involves methoximation followed by silylation. Methoximation with methoxyamine hydrochloride protects the keto group and prevents enolization, while silylation of any other active hydrogens with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases volatility. researchgate.netoup.comyoutube.com Pentafluorobenzyl hydroxylamine (PFBOA) is another derivatizing agent used for GC/MS analysis of carbonyl compounds. nih.gov
Derivatization Targeting the Indole Ring: The indole nucleus itself possesses intrinsic fluorescence, which can be exploited for sensitive detection.
Fluorescence Detection: While this compound is expected to be fluorescent, derivatization can be used to modify its fluorescence properties (e.g., shift excitation/emission wavelengths, enhance quantum yield). For instance, introducing specific functional groups onto the indole ring can modulate its photophysical characteristics. nih.govmdpi.comjst.go.jpresearchgate.netnih.gov The reaction of indoles with certain reagents in acidic media can generate highly fluorescent products. researchgate.net
These derivatization strategies are essential for the quantitative analysis of this compound and its metabolites in complex biological matrices, such as plasma and urine, and for environmental monitoring.
Table 4: Analytical Derivatization Strategies
| Analytical Technique | Target Functional Group | Derivatizing Reagent | Purpose |
|---|---|---|---|
| HPLC-UV/Vis | Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | Enhanced UV/Vis detection yorku.cawaters.com |
| GC-MS | Ketone | Methoxyamine hydrochloride, MSTFA | Increased volatility and stability oup.comyoutube.com |
| HPLC-Fluorescence | Indole Ring | (Various) | Modulation of fluorescence properties jst.go.jpresearchgate.net |
Compound Names Mentioned in the Article
Q & A
Basic: What synthetic strategies are effective for preparing 1-(2-Oxopropyl)indole derivatives, and how can reaction conditions be optimized?
Answer:
A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the indole core. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole was reacted with 3-ethynylanisole in PEG-400/DMF under CuI catalysis, yielding a triazole-linked derivative (42% after column chromatography) . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst loading : 10–20 mol% CuI ensures efficient cycloaddition.
- Purification : Gradient elution (e.g., 70:30 ethyl acetate/hexane) resolves polar byproducts.
For N-alkylation, microwave-assisted methods using alkyl bromides (e.g., 1-bromo-3-chloropropane) with tetrabutylammonium bromide as a phase-transfer catalyst improve yields .
Basic: How are structural and purity analyses conducted for this compound derivatives?
Answer:
- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., indole C3 vs. C5) and ketone functionality (2-oxopropyl). 19F NMR is critical for fluorinated analogs .
- Mass spectrometry : FAB-HRMS or ESI-MS validates molecular ion peaks and fragmentation patterns .
- Chromatography : TLC (Rf values) and HPLC (retention times) assess purity. For example, a compound with Rf = 0.72 in ethyl acetate/hexane indicates moderate polarity .
- XRD/DFT : Single-crystal XRD and DFT calculations (e.g., bond angles, MEP maps) resolve conformational ambiguities .
Basic: What structure-activity relationships (SAR) govern the bioactivity of this compound derivatives?
Answer:
SAR studies on cytosolic phospholipase A2α (cPLA2α) inhibitors reveal:
- C3 substituents : Bulky groups (e.g., aryl triazoles) enhance potency by occupying hydrophobic enzyme pockets. For example, 3-(4-octylphenoxy)-2-oxopropyl analogs show IC50 < 1 µM .
- C5 carboxylic acids : Improve solubility but reduce metabolic stability (e.g., 126% remaining after S9 incubation vs. 42% for non-acidic analogs) .
- LogP optimization : Derivatives with logP ~6.5 balance membrane permeability and aqueous solubility .
Advanced: How can metabolic stability of this compound derivatives be evaluated in preclinical models?
Answer:
- In vitro assays : Incubate compounds with rat liver S9 fractions + NADPH. Measure parent compound remaining via LC-MS at 0, 30, and 60 min. For example, a reference inhibitor showed 126% stability, suggesting slow hepatic clearance .
- CYP inhibition screening : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify metabolic hotspots.
- Pro-drug strategies : Mask carboxylic acids (e.g., ethyl esters) to enhance stability, as seen in cPLA2α inhibitors .
Advanced: What mechanisms underlie the antiviral activity of 2-oxopropyl-indole hybrids against tobacco mosaic virus (TMV)?
Answer:
- Direct virucidal action : TEM shows compound 1 fragments TMV particles into ~20 nm debris .
- TMV-CP inhibition : Molecular docking reveals binding to the coat protein (TMV-CP) at Tyr139 and Arg134, disrupting capsid assembly. IC50 values correlate with docking scores (e.g., 58.9% inactivation for compound 1 vs. 43.8% for compound 2) .
- Field efficacy : Protective effects (48.6–62.3%) outperform ningnanmycin (positive control), suggesting agricultural potential .
Advanced: How can multi-target approaches enhance the anticancer potential of 2-oxopropyl-indole derivatives?
Answer:
- Kinase inhibition : 3-Alkenyl-2-oxoindole scaffolds (e.g., sunitinib analogs) target VEGF-R and PDGF-R, reducing angiogenesis .
- Tubulin modulation : C3-substituted derivatives stabilize microtubule dynamics, as seen in indirubin-based CDK inhibitors .
- Synergy studies : Combine with cisplatin or autophagy inhibitors (e.g., omeprazole) to overcome resistance. For example, 3-(2-oxopropyl)coronaridine enhances ovarian cancer cell sensitivity to cisplatin via miR-214-3p suppression .
Advanced: What computational methods validate the reactivity and electronic properties of 2-oxopropyl-indole derivatives?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict bond lengths/angles. Compare with XRD data (e.g., indole C2-C3 bond: 1.45 Å experimental vs. 1.47 Å theoretical) .
- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen in 2-oxopropyl acts as a hydrogen-bond acceptor .
- ADMET prediction : Use QikProp or SwissADME to estimate bioavailability, BBB penetration, and toxicity.
Advanced: How do substituents at the indole 3-position influence solubility and plasma protein binding?
Answer:
- Hydrophilic groups : Carboxylic acids at C3 improve aqueous solubility (e.g., 1.2 mg/mL at pH 7.4) but increase albumin binding (>90%) due to anion-π interactions .
- Lipophilic groups : Aryl ethers or alkyl chains (logP > 5) enhance membrane permeability but reduce metabolic stability .
- Balanced analogs : 3-(PEG-linked triazoles) achieve logP ~3.5 with moderate plasma protein binding (70–80%) .
Table 1. Key Pharmacological Parameters of Selected Derivatives
| Compound | Target | IC50 (µM) | Metabolic Stability (%) | logP |
|---|---|---|---|---|
| ARC-70484XX | cPLA2α | 0.0065 | N/A | 6.5 |
| Compound 1 (TMV) | TMV-CP | 50 µg/mL | 58.9 (Inactivation) | 2.1 |
| Sunitinib analog | VEGF-R2 | 0.01 | 45.3 | 5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
